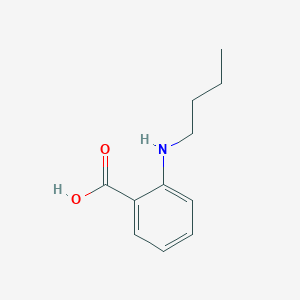

2-(Butylamino)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHUGJZAZYELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170382 | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-86-1 | |

| Record name | 2-(Butylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Butylamino Benzoic Acid and Its Analogues

Elucidation of Optimal Synthetic Pathways to 2-(Butylamino)benzoic Acid

The efficient construction of the this compound core can be achieved through several strategic approaches, each with its own advantages in terms of yield, scalability, and substrate scope.

Direct Alkylation Strategies and Yield Optimization

Direct N-alkylation of anthranilic acid (2-aminobenzoic acid) with a butyl group represents the most straightforward approach to this compound. This can be achieved through various methods, including reaction with alkyl halides and reductive amination.

One common method involves the reaction of an amine with an alkyl halide. However, a challenge with the direct alkylation of primary aromatic amines is the potential for overalkylation, leading to the formation of tertiary amines. For instance, the reaction of aniline with 1-bromobutane can produce both N-butylaniline and N,N-dibutylaniline nih.gov. To optimize the yield of the desired secondary amine, reaction conditions must be carefully controlled. Micellar catalysis, using aqueous surfactant systems, has been shown to improve the reaction rate and yield of N-alkyl products in the reaction of aniline with 1-bromobutane nih.gov.

Reductive amination offers a more selective method for the synthesis of secondary amines. This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. For the synthesis of this compound, 2-aminobenzoic acid can be reacted with butanal to form an imine intermediate, which is subsequently reduced. Common reducing agents for this purpose include sodium cyanoborohydride and sodium triacetoxyborohydride harvard.edumasterorganicchemistry.com. Reductive amination is a powerful technique that can avoid the overalkylation often seen with direct alkylation using alkyl halides harvard.edumasterorganicchemistry.com. A patent describes the hydrogenation of a mixture of 2-chloro-4-aminobenzoic acid ethyl ester and butyraldehyde with Raney nickel and hydrogen to produce 2-chloro-4-butylaminobenzoic acid ethyl ester google.com.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy provides another route for the N-alkylation of amines with alcohols. This method uses a catalyst, often based on ruthenium or cobalt, to temporarily dehydrogenate the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This approach is highly atom-efficient, with water being the only byproduct researchgate.netrsc.org.

| Direct Alkylation Method | Reactants | Key Features | Potential Issues |

| Reaction with Alkyl Halide | Anthranilic acid + Butyl bromide/iodide | Simple procedure. | Overalkylation to form tertiary amine. |

| Reductive Amination | Anthranilic acid + Butanal | High selectivity for secondary amine. | Requires a reducing agent. |

| Borrowing Hydrogen | Anthranilic acid + Butanol | Atom-efficient, water as byproduct. | Requires a specific catalyst. |

Multi-step Synthesis via Ester Intermediates and Cascade Reactions

A typical multi-step sequence involves the initial esterification of anthranilic acid to produce an anthranilate ester, such as methyl anthranilate. This ester can then be N-alkylated with a butyl halide. The final step is the hydrolysis of the ester group to yield this compound. A patent describes a process for producing anthranilic acid esters where methyl anthranilate is reacted with n-butanol in the presence of potassium carbonate to yield n-butyl anthranilate reddit.com. Another patent details the synthesis of 2-chloro-4-butylaminobenzoic acid dimethylaminoethyl ester starting from 2-chloro-4-amino-benzoic acid methyl ester, which is first N-alkylated and then transesterified google.com.

The concept of cascade reactions, where multiple bond-forming events occur in a single pot, offers an elegant and efficient approach to complex molecules. While a direct cascade reaction to this compound is not prominently described, related cascade processes for the synthesis of nitrogen-containing heterocycles from anthranilic acid derivatives have been reported. For instance, a one-pot click reaction between epoxides and anthranilic acids using neat grinding and a lithium bromide catalyst leads to the formation of benzo[e] smolecule.comncert.nic.inoxazepin-5-ones through a ring-opening–ring-closing cascade chemdad.com. Such strategies highlight the potential for developing novel cascade routes to N-alkylated anthranilic acids.

Regioselective Synthesis Approaches for Ortho-Substituted Benzoic Acids

The synthesis of this compound inherently involves the formation of an ortho-substituted benzoic acid. Regioselective synthesis methods are crucial for introducing the amino or a precursor group at the C2 position of the benzoic acid ring.

The industrial synthesis of anthranilic acid often starts from phthalic anhydride, which is converted to phthalimide and then subjected to a Hofmann rearrangement wikipedia.org. Another laboratory-scale method involves the oxidation of isatins with sodium hydroxide and hydrogen peroxide, which provides a versatile route to various substituted anthranilic acids with yields ranging from 51% to 97% scielo.br.

For the direct introduction of the N-butylamino group onto a pre-functionalized benzoic acid, the Ullmann condensation and related copper-catalyzed C-N cross-coupling reactions are highly effective. The classical Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of copper at high temperatures wikipedia.orgwikipedia.org. Modern modifications of this reaction utilize soluble copper catalysts and ligands, allowing for milder reaction conditions nih.gov. For example, N-aryl anthranilic acids can be synthesized by the copper-catalyzed coupling of 2-chlorobenzoic acids with anilines colab.ws. This methodology can be extended to the synthesis of N-alkyl anthranilic acids by using an alkylamine instead of an aniline. The reaction of 2-chlorobenzoic acid with butylamine in the presence of a copper catalyst would regioselectively yield this compound.

Chemical Transformations and Derivatization Strategies of this compound

The this compound molecule offers two primary sites for further chemical modification: the carboxylic acid moiety and the secondary butylamino group.

Functionalization of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives with diverse applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification researchgate.net. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. For example, the esterification of p-butylaminobenzoic acid with a long-chain alcohol has been optimized by controlling the molar ratio of reactants, temperature, and water removal smolecule.com. A study on the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid showed that the reaction is first order with respect to benzoic acid and can achieve high conversion under optimal conditions researchgate.netresearchgate.net. A patent describes the synthesis of various alkamine esters of 2-chloro-4-butylamino-benzoic acid by reacting the corresponding ethyl or methyl ester with different amino alcohols in the presence of sodium methylate google.com.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures to remove the water byproduct. More commonly, the carboxylic acid is first activated, for example, by converting it to an acyl chloride or by using a coupling agent. Boric acid has been shown to catalyze the amidation of aromatic amines with benzoic acids under mild conditions researchgate.net. The direct amidation of unprotected amino acids has also been investigated using various coupling reagents and Lewis acid catalysts nih.gov.

| Functionalization | Reagents | Conditions | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Typically refluxing in excess alcohol | Ester |

| Amidation | Amine, Coupling agent or catalyst | Varies (e.g., heat, boric acid) | Amide |

Modifications and Reactions Involving the Butylamino Group: Acylation and Alkylation

The secondary amine of the butylamino group is nucleophilic and can undergo further reactions such as acylation and alkylation.

Acylation of the butylamino group can be achieved by reacting this compound with an acyl chloride or an acid anhydride ncert.nic.in. This reaction typically proceeds readily to form an N-acyl derivative. For example, the reaction of phenylamine (aniline) with ethanoyl chloride (acetyl chloride) produces N-phenylethanamide (acetanilide) libretexts.orgchemguide.co.uk. The acylation of the butylamino group in this compound would similarly yield the corresponding N-acetyl or N-benzoyl derivative. Copper(II) oxide has been reported as an efficient catalyst for the chemoselective acylation of amines with acetyl chloride under solvent-free conditions tsijournals.com. A continuous-flow acetylation method using acetonitrile as the acetylating agent and alumina as a catalyst has also been developed for various amines nih.gov.

Alkylation of the secondary butylamino group would lead to a tertiary amine, specifically 2-(dibutylamino)benzoic acid. This can be achieved by reacting this compound with a butyl halide. As with the initial alkylation of anthranilic acid, there is a possibility of forming a quaternary ammonium salt if the tertiary amine reacts further. The synthesis of 2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid is known, indicating that the formation of a dibutylamino substituent on a benzoic acid ring is a feasible transformation chemdad.comchemicalbook.comnih.gov.

Oxidative and Reductive Transformations of the Benzoic Acid Scaffold

The structural framework of this compound, featuring a secondary amine, a carboxylic acid, and an aromatic ring, offers multiple sites for oxidative and reductive transformations. These reactions can be employed to introduce new functional groups or modify existing ones, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Oxidative Transformations:

The secondary amino group in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance, can yield the corresponding hydroxylamine derivative. Further oxidation can produce a nitrone. Stronger oxidizing agents, such as permanganate, have been shown to degrade secondary amines to aldehydes and ketones. acs.org The aromatic ring itself is generally resistant to oxidation under typical conditions due to its inherent stability. However, the alkyl side chain of the butylamino group can be susceptible to oxidation under more forcing conditions, potentially leading to cleavage or modification of the butyl group. It is important to note that the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the same ring can influence the regioselectivity of oxidative processes that target the aromatic nucleus.

The carboxylic acid group is generally stable to oxidation. However, oxidative decarboxylation can occur under specific conditions, leading to the formation of an aniline derivative, though this is not a common transformation for this class of compounds.

Reductive Transformations:

The carboxylic acid moiety of the this compound scaffold is a primary target for reduction. A variety of reducing agents can be employed to convert the carboxylic acid to a primary alcohol, affording (2-(butylamino)phenyl)methanol. This transformation can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation. For example, aromatic carboxylic acids have been successfully reduced to their corresponding benzylic alcohols using triethylsilane (HSiEt₃) in the presence of a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃). organic-chemistry.org Another approach involves the use of ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄). organic-chemistry.org More recently, manganese(I)-catalyzed hydrosilylation has emerged as an effective method for this reduction under mild conditions. acs.org

The aromatic ring can also be reduced under more vigorous conditions, typically involving catalytic hydrogenation at high pressure and temperature, to yield 2-(butylamino)cyclohexanecarboxylic acid. However, selective reduction of the aromatic ring in the presence of a carboxylic acid can be challenging.

Below is a table summarizing various reductive methods for aromatic carboxylic acids applicable to the this compound scaffold.

| Reducing Agent/System | Product | Key Features |

| B(C₆F₅)₃ / HSiEt₃ | Benzylic Alcohol | Partial reduction to the alcohol. organic-chemistry.org |

| TiCl₄ / Ammonia-Borane | Benzylic Alcohol | Tolerates various functional groups. organic-chemistry.org |

| [MnBr(CO)₅] / PhSiH₃ | Benzylic Alcohol | Earth-abundant metal catalyst, mild conditions. acs.org |

| Catalytic Hydrogenation (e.g., Rh/C) | Cyclohexanecarboxylic Acid | Requires high pressure and temperature. unizin.org |

Catalytic Approaches and Mechanistic Aspects in the Synthesis of this compound Derivatives

Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis of this compound and its derivatives. These approaches often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods. Palladium- and copper-based catalytic systems are the most prominent in this context.

Palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of derivatives of anthranilic acid. For instance, the aerobic oxidative coupling of anthranilic acids with isocyanides, catalyzed by palladium, leads to the formation of 2-aminobenzoxazinones, which are valuable heterocyclic structures. nih.gov

The most direct and widely studied catalytic route to N-alkylated anthranilic acids like this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction. Mechanistic investigations into the Ullmann reaction have revealed a complex interplay of factors that govern its efficiency. The generally accepted mechanism involves the oxidative addition of an aryl halide to a copper(I) complex, forming a copper(III) intermediate, followed by reductive elimination to yield the C-N coupled product and regenerate the copper(I) catalyst. nih.govrsc.org

However, alternative mechanistic pathways have been proposed. One such alternative is a single-electron transfer (SET) mechanism, which involves the formation of radical intermediates. nih.gov Computational studies have suggested that the operative mechanism, whether oxidative addition/reductive elimination or SET, can be influenced by the nature of the ligands on the copper catalyst and the electronic properties of the nucleophile. nih.gov

A significant challenge in copper-catalyzed N-alkylation reactions is catalyst deactivation. Several pathways for deactivation have been identified, including product inhibition, where the amine product coordinates too strongly to the copper center, and inhibition by inorganic halide byproducts. rsc.org The choice of base can also play a crucial role, with soluble carboxylate bases potentially leading to ligand exchange and catalyst deactivation. rsc.org

The table below outlines key aspects of the mechanistic proposals for the copper-catalyzed Ullmann N-alkylation.

| Mechanistic Proposal | Key Intermediates | Influencing Factors |

| Oxidative Addition / Reductive Elimination | Cu(I) and Cu(III) species | Ligand choice, substrate electronics. nih.govrsc.org |

| Single-Electron Transfer (SET) | Radical anions and Cu(II) species | Ligand electron-donating ability, nucleophile. nih.gov |

Comprehensive Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 2-(Butylamino)benzoic acid, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

While specific experimental spectra for this compound are not available, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as anthranilic acid and other N-alkylated derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butyl chain, the amine (N-H) proton, and the carboxylic acid (O-H) proton.

Aromatic Protons: The four protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the ortho-substitution pattern, they would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The proton ortho to the carboxyl group is expected to be the most deshielded (highest chemical shift), while the proton ortho to the electron-donating amino group would be the most shielded (lowest chemical shift).

Butyl Chain Protons: The butyl group would show four distinct signals: a triplet for the terminal methyl group (-CH₃), a multiplet for the adjacent methylene group (-CH₂-CH₃), another multiplet for the next methylene group (-N-CH₂-CH₂ -), and a triplet for the methylene group attached to the nitrogen (-N-CH₂ -).

Amine and Carboxylic Acid Protons: The N-H proton of the secondary amine and the O-H proton of the carboxylic acid would appear as broad singlets. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is expected to be significantly downfield (δ 10-13 ppm).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-150 ppm). The carbon atom bearing the carboxyl group (C1) and the carbon atom bearing the amino group (C2) would be identifiable by their characteristic chemical shifts.

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would appear as a single, low-intensity peak significantly downfield (δ 165-185 ppm).

Butyl Chain Carbons: Four signals corresponding to the butyl group carbons would be observed in the aliphatic region of the spectrum (δ 10-50 ppm).

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 185.0 |

| Aromatic C-H | 6.5 - 8.0 (m) | 110.0 - 140.0 |

| Aromatic C-N | - | 140.0 - 150.0 |

| Aromatic C-COOH | - | 115.0 - 125.0 |

| Amine (N-H) | Variable (broad s) | - |

| N-CH₂ - | ~3.2 (t) | 40.0 - 50.0 |

| -CH₂ -CH₂-N | ~1.6 (m) | 30.0 - 35.0 |

| -CH₂ -CH₃ | ~1.4 (m) | 18.0 - 22.0 |

| -CH₃ | ~0.9 (t) | 13.0 - 15.0 |

| Note: s = singlet, t = triplet, m = multiplet. These are estimated values and can vary based on solvent and experimental conditions. |

Application of Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of protons that are coupled to each other (typically on adjacent carbons). This would be crucial for assigning the protons of the butyl chain by tracing the connectivity from the -CH₃ group up to the N-CH₂ group. It would also help in assigning the adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): A ¹H-¹³C HSQC or HMQC experiment identifies all carbon atoms that are directly attached to a proton. It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, showing a correlation peak for each C-H bond. This allows for the direct assignment of a carbon signal based on the assignment of its attached proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Normal Coordinate Analysis and Vibrational Mode Assignment

A normal coordinate analysis is a theoretical calculation that predicts the vibrational frequencies and motions of the atoms in a molecule. Such an analysis has not been published for this compound. However, based on known group frequencies, key vibrational modes can be anticipated.

Table 3.2.1: Expected Characteristic IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Strong | Weak |

| N-H Stretch (Secondary Amine) | 3500 - 3300 | Medium | Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Strong |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Very Strong | Medium |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong | Strong |

| C-N Stretch | 1350 - 1250 | Medium | Medium |

| C-O Stretch | 1320 - 1210 | Strong | Weak |

| O-H Bend | 1440 - 1395 | Medium | Weak |

| Note: These are general ranges and the exact positions can be influenced by factors such as hydrogen bonding. |

Spectroscopic Signatures of Inter- and Intramolecular Hydrogen Bonding

The structure of this compound allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the nitrogen atom of the amino group. This is a common feature in ortho-substituted aminobenzoic acids. researchgate.net

Infrared (IR) Spectroscopy:

O-H Stretching: The intramolecular hydrogen bond would cause the O-H stretching vibration of the carboxylic acid to be very broad and shifted to a lower frequency (wavenumber) compared to a non-hydrogen-bonded O-H group. This broad absorption band is often observed in the 3300-2500 cm⁻¹ region and can overlap with C-H stretching vibrations.

C=O Stretching: The involvement of the carbonyl oxygen in a hydrogen-bonded dimer structure (intermolecular) or the electronic effect of the intramolecular hydrogen bond can shift the C=O stretching frequency. For similar molecules, this band is typically observed around 1680 cm⁻¹.

Raman Spectroscopy: While O-H and N-H stretching bands are typically weak in Raman spectra, changes in the aromatic ring vibrations and the C=O stretch can provide evidence of hydrogen bonding interactions. The formation of hydrogen bonds can perturb the electron density of the molecule, leading to shifts in the positions and changes in the intensities of Raman bands.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₅NO₂, giving it a monoisotopic mass of approximately 193.11 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 193. The fragmentation of this ion would be driven by the presence of the aromatic ring, the carboxylic acid, and the N-butyl group. While a specific spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on established principles for similar molecules. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a significant fragment ion.

[C₁₁H₁₅NO₂]⁺˙ → [C₈H₁₀NO₂]⁺ + •C₃H₇ (m/z 152)

Loss of the Butyl Group: Cleavage of the C-N bond can result in the loss of the entire butyl group as a radical.

[C₁₁H₁₅NO₂]⁺˙ → [C₇H₆NO₂]⁺ + •C₄H₉ (m/z 136)

Carboxylic Acid Fragmentation: Carboxylic acids are known to fragment via the loss of •OH (M-17) and •COOH (M-45).

[C₁₁H₁₅NO₂]⁺˙ → [C₁₁H₁₄NO]⁺ + •OH (m/z 176)

[C₁₁H₁₅NO₂]⁺˙ → [C₁₀H₁₅N]⁺˙ + •COOH (m/z 148)

McLafferty Rearrangement: A McLafferty rearrangement involving the butyl chain is also possible, which would lead to the loss of butene (C₄H₈) and the formation of a radical cation.

[C₁₁H₁₅NO₂]⁺˙ → [C₇H₇NO₂]⁺˙ + C₄H₈ (m/z 137)

The relative abundance of these and other fragment ions would constitute the mass spectrum, providing a fingerprint for the identification of the compound.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures and the quantification of individual components. For this compound, HPLC and LC-MS/MS are the most relevant and powerful techniques.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, identification, and quantification of chemical compounds. The development of a stability-indicating HPLC method is crucial for assessing the purity of this compound and monitoring its degradation over time.

A typical reverse-phase HPLC method for a closely related compound, the ethyl ester of 4-(butylamino)benzoic acid, utilizes a C18 or a specialized reverse-phase column like Newcrom R1 sielc.com. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile . Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For a related compound, repaglinide, which contains a benzoic acid derivative moiety, a validated UPLC method demonstrated excellent linearity with a high correlation coefficient, and the LOD and LOQ were found to be 0.03 µg/mL and 0.1 µg/mL, respectively thaiscience.info.

Table 2: Illustrative HPLC Method Parameters for a Related Benzoic Acid Derivative

| Parameter | Condition | Reference |

| Column | Ascentis RP-Amide, 15 cm x 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile and Water with 0.1% TFA (30:70) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 220 nm | |

| Column Temperature | 35 °C |

This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the gold standard for the trace-level quantification of drugs and their metabolites in complex biological matrices such as blood and urine.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and sensitivity, allowing for the detection of compounds at nanogram per milliliter (ng/mL) levels or even lower mdpi.com.

For instance, a validated LC-MS/MS method for the screening of 163 substances in blood reported limits of quantification ranging from 0.02 to 1.5 ng/mL mdpi.com. The development of such a method for this compound would involve optimizing chromatographic conditions to achieve good peak shape and retention, as well as fine-tuning mass spectrometer parameters to maximize signal intensity for the specific MRM transitions of the analyte and an appropriate internal standard. Isotope dilution LC-MS/MS, where a stable isotope-labeled version of the analyte is used as the internal standard, can provide the highest accuracy and precision for quantitative analysis researchgate.netkoreascience.kr.

Theoretical and Computational Chemistry Studies of 2 Butylamino Benzoic Acid

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying molecular systems. DFT methods are widely used to determine the optimized geometry, electronic properties, and reactivity of molecules like 2-(butylamino)benzoic acid.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves calculating the total energy for various possible arrangements (conformers) and identifying the one with the minimum energy. The flexibility of the butyl chain and the rotation around the C-N bond give rise to a complex conformational landscape.

A conformational scan, where the energy is calculated as a function of specific dihedral angles, is performed to map out the potential energy surface and identify low-energy conformers. These calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has proven reliable for organic molecules. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer provide the foundation for all subsequent calculations.

Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Dimer (Illustrative) Data based on DFT calculations for a related parent structure, benzoic acid, to illustrate typical parameters.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,p)) |

| Intermolecular H-Bond | O-H···O | 1.637 Å |

| Intermolecular Distance | O···O | 2.641 Å |

| Intramolecular Bond | C=O | 1.213 Å |

| Intramolecular Bond | C-O | 1.310 Å |

| Intramolecular Angle | O-C=O | 122.3° |

| Source: Adapted from studies on benzoic acid dimers. |

The electronic structure of a molecule governs its reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atoms of the carboxylic acid, while the most positive regions would be associated with the acidic proton of the carboxyl group and the amine proton.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. In studies of related benzoic acid derivatives, the HOMO is typically localized over the aminobenzoic part of the molecule, while the LUMO is distributed across the aromatic ring and the carboxylic acid group.

Table 2: Calculated Quantum Chemical Descriptors for a Related Benzoic Acid Derivative Data based on DFT B3LYP/6-311G calculations for 4-(carboxyamino)-benzoic acid to illustrate typical values.

| Descriptor | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.82 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.82 |

| HOMO-LUMO Energy Gap | ΔE | 5.00 |

| Ionization Potential | IP | 6.82 |

| Electron Affinity | EA | 1.82 |

| Electronegativity | χ | 4.32 |

| Chemical Hardness | η | 2.50 |

| Electrophilicity Index | ω | 3.73 |

| Source: Adapted from studies on 4-(carboxyamino)-benzoic acid. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and other charge-transfer phenomena.

For this compound, NBO analysis can quantify the strength of the intramolecular N-H···O=C hydrogen bond. This is achieved by calculating the second-order perturbation stabilization energy, E(2), which measures the energy of the donor-acceptor interaction between the lone pair orbital of the oxygen atom (donor) and the antibonding orbital of the N-H bond (acceptor). A higher E(2) value indicates a stronger interaction. Similarly, for the intermolecular hydrogen bonds in a dimer, NBO analysis can determine the stabilization energy associated with the O-H···O interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Membrane Interactions

While quantum chemical methods describe the static properties of a single molecule or a small complex, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations can be used to explore its dynamic behavior in different environments, such as in aqueous solution or interacting with a biological membrane. Simulations can reveal how the molecule's conformation changes over time, its solvation properties, and its potential to permeate lipid bilayers. The interaction with a model cell membrane (e.g., a POPC bilayer) is of particular interest for predicting oral absorption and bioavailability. These simulations can elucidate the mechanism of permeation, showing how the molecule partitions from the aqueous phase into the hydrophobic core of the membrane and then exits on the other side. Such studies provide critical information on the free energy barrier associated with membrane crossing.

In Silico Prediction of Biological Activity and Receptor Binding Affinity (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). Current time information in Siem Reap, KH. This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity to a specific biological target. The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy using a scoring function.

For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For instance, related aminobenzoic acid derivatives have been studied as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and as ligands for opioid receptors. A typical docking study would reveal:

Binding Pose: The most stable 3D orientation of the ligand within the receptor's active site.

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the interaction. A lower score generally indicates a stronger binding.

Key Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, the butyl chain can form hydrophobic interactions, and the aromatic ring can engage in pi-stacking. Current time information in Siem Reap, KH.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is an equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their measured activity.

To develop a QSAR model for a series of 2-(alkylamino)benzoic acid derivatives, one would:

Compile a Dataset: Gather a set of molecules with known biological activity (e.g., IC50 values for enzyme inhibition).

Calculate Molecular Descriptors: For each molecule, compute a range of descriptors, which can be constitutional (e.g., molecular weight), topological (e.g., Wiener index), quantum chemical (e.g., HOMO/LUMO energies), or 3D (e.g., molecular shape).

Develop a Model: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation linking the descriptors to the activity.

Validate the Model: Assess the statistical significance and predictive power of the model using metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

QSAR studies on benzoic acid derivatives have successfully modeled activities such as toxicity and antimicrobial effects. These models often show that a combination of electronic descriptors (like LUMO energy) and lipophilicity descriptors (like logP) can effectively predict biological activity. Such models are invaluable for rationally designing new, more potent analogues by suggesting which structural modifications would enhance the desired activity.

Structure Activity Relationship Sar Studies and Rational Derivatization

Influence of Butylamino Substitution Position (Ortho vs. Para) on Biological Efficacy

The positioning of the butylamino substituent on the benzoic acid ring, whether at the ortho (2-position) or para (4-position) location, significantly influences the compound's biological activity. While both isomers serve as scaffolds for pharmacologically active molecules, their efficacy can vary depending on the biological target.

Systematic studies on local anesthetic action have largely focused on PABA derivatives, where the para-aminobenzoyl moiety is a key structural feature for activity. rsc.orgresearchgate.net While direct comparative studies on the biological efficacy of ortho- versus para-butylamino)benzoic acid for the same target are not extensively detailed in the provided context, the distinct therapeutic applications of their respective derivatives suggest that the substitution position is a critical determinant of biological function. researchgate.netnih.gov

Effects of Substituents on the Benzoate (B1203000) Ring on Biological Activity Profiles

The introduction of various substituents onto the benzoate ring of 2-(butylamino)benzoic acid has profound effects on the resulting compound's biological activity. The nature and position of these substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

The presence of a strong electron-withdrawing group, such as a nitro (NO₂) group, on the benzoate ring is crucial for the channel-modulating activity of certain this compound derivatives. For example, in the context of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the 5-nitro group is a key structural requirement for effective channel blockade. nih.gov

The compound 2-butylamino-5-nitrobenzoic acid demonstrates this principle, causing a significant inhibition of the CFTR channel. nih.gov The removal of the 5-nitro group from related compounds, such as 5-nitro-2-(3-phenylpropylamino)-benzoate (NPPB), severely diminishes their ability to block the wild-type CFTR channel. nih.gov This highlights the critical role of the electron-withdrawing nitro group in the interaction with the channel protein.

Table 1: Effect of Nitro Group on CFTR Channel Inhibition

| Compound | Presence of 5-Nitro Group | CFTR Inhibition |

|---|---|---|

| 2-butylamino-5-nitrobenzoic acid | Yes | Significant |

Data derived from a study on the structural determinants of arylaminobenzoate block of the CFTR chloride channel. nih.gov

The incorporation of a sulfamoyl (-SO₂NH₂) group onto the benzoic acid ring has led to the development of potent and selective receptor agonists and enzyme inhibitors. For instance, sulfamoyl benzoic acid (SBA) analogues have been designed as specific agonists for the lysophosphatidic acid 2 (LPA₂) receptor, which is involved in cellular processes like anti-apoptosis. nih.govacs.org

In a series of SBA analogues, the sulfamoyl group acts as a key interacting moiety. The substitution pattern on the sulfamoyl nitrogen and the benzoic acid ring can be fine-tuned to achieve high potency and selectivity for the LPA₂ receptor. nih.govacs.org For example, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid was identified as a highly potent and specific LPA₂ agonist. nih.govacs.org

Furthermore, derivatives of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid have been synthesized and shown to be effective dual-action inhibitors of the urease enzyme and various virulent bacterial strains. portlandpress.comnih.gov This demonstrates the versatility of the sulfamoyl-substituted benzoic acid scaffold in generating compounds with diverse biological activities.

Strategic Modifications of the Butyl Chain and their Pharmacological Implications

In the context of cyclic nucleotide-gated (CNG) channel blockers, systematic modifications of the butyl tail of tetracaine (B1683103), a 4-(butylamino)benzoic acid derivative, have shown that increasing the hydrophobicity of the tail enhances blocking potency. nih.gov For instance, gradually increasing the length of the butyl tail leads to more potent channel blockers. nih.gov However, the shape of the alkyl chain is also important, as the introduction of branching or cyclic groups to the tail can be detrimental to activity. nih.gov

Similarly, for LPA₂ receptor agonists based on a sulfamoyl benzoic acid scaffold, the length of the linker chain between the benzoic acid head and a terminal tail group is a critical determinant of activity. A four-carbon chain linker was found to be optimal for potent and specific LPA₂ agonism. acs.org

Table 2: Influence of Butyl Chain Modification on Biological Activity

| Modification | Biological Target | Pharmacological Implication |

|---|---|---|

| Increased tail hydrophobicity | CNG channels | Enhanced blocking potency |

| Branched or cyclic tail | CNG channels | Decreased blocking potency |

Data compiled from studies on CNG channel blockers and LPA₂ receptor agonists. nih.govacs.org

Design Principles for Novel this compound Analogues with Tuned Selectivity

The extensive SAR studies on this compound and its derivatives have culminated in a set of design principles for creating novel analogues with fine-tuned selectivity for specific biological targets.

To achieve selectivity, a multi-pronged approach is often necessary, involving modifications to several parts of the molecule simultaneously. For instance, in the design of selective LPA₂ receptor agonists, three structural features were identified as critical: a four-carbon chain linker, a specific tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione), and appropriate substitution on the phenyl head group. acs.org

For the development of selective CNG channel blockers, increasing the hydrophobic character at two distinct locations on the tetracaine scaffold—the tertiary amine and the butyl tail—was found to enhance the ability to block retinal rod CNG channels. nih.gov This highlights the importance of considering multiple interaction points with the target protein to achieve both high affinity and selectivity.

The general principle that emerges is that the this compound scaffold provides a versatile platform that can be decorated with a variety of functional groups. By carefully selecting these groups based on the known SAR, it is possible to develop novel compounds with highly specific pharmacological profiles, targeting a range of receptors and enzymes with high precision.

Mechanistic Elucidation of Biological and Pharmacological Activities

Mechanisms of Interaction with Specific Molecular Targets

Anthranilic acid and its analogues represent a privileged scaffold in medicinal chemistry, capable of interacting with a diverse array of molecular targets to manage the pathophysiology of various diseases. nih.gov The substitution on the anthranilic acid framework allows for the creation of large compound libraries, which facilitates comprehensive structure-activity relationship (SAR) analysis for identifying potent and selective therapeutic agents. nih.gov Beyond their well-known anti-inflammatory applications, derivatives of anthranilic acid are involved in managing metabolic disorders and exhibit antimicrobial and antiviral properties. nih.gov

The molecular targets for this class of compounds are varied. They are known to serve as inducers of apoptosis, inhibitors of the hedgehog signaling pathway, and inhibitors of the mitogen-activated protein kinase pathway. nih.gov Furthermore, certain derivatives function as inhibitors of aldo-keto reductase enzymes, while others target viral components like the hepatitis C virus NS5B polymerase. nih.gov The interaction with specific targets such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, lysophosphatidic acid (LPA) receptors, and the enzyme urease are subjects of detailed mechanistic studies that reveal how these molecules exert their specific biological effects.

Investigation of Ion Channel Modulation: Voltage-Gated Sodium Channels

Voltage-gated sodium (NaV) channels are essential transmembrane proteins that initiate and propagate electrical signals in excitable cells, such as neurons, muscle, and cardiac tissues. nih.gov These channels cycle between resting, open, and inactivated states to control the flow of sodium ions across the cell membrane, thereby regulating cellular excitability. nih.gov Due to their critical role, NaV channels are significant targets for a range of therapeutics, including local anesthetics, anticonvulsants, and antiarrhythmics, which act by blocking the channel and controlling pathological firing patterns. nih.gov

The modulation of NaV channels can be highly complex, involving interactions with distinct receptor sites that are targeted by various neurotoxins and clinical drugs. frontiersin.org Some modulators are designed to target the protein-protein interactions between the channel and its regulatory proteins, such as the fibroblast growth factor 14 (FGF14). mdpi.comnih.gov Peptidomimetics derived from FGF14 have been shown to function as both positive and negative allosteric modulators of the NaV1.6 channel, demonstrating the potential for developing highly specific neurotherapeutics. researchgate.net While the broader class of anthranilic acid derivatives has been explored for various ion channel interactions, specific research detailing the direct modulation of voltage-gated sodium channels by 2-(Butylamino)benzoic acid is not extensively documented in the current literature.

Allosteric and Orthosteric Binding Mechanisms to Receptors

The interaction of a ligand with its receptor can occur through distinct binding mechanisms, primarily classified as orthosteric or allosteric. Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with the natural substrate or neurotransmitter. nih.govnih.gov In contrast, allosteric modulators bind to a topographically distinct site on the receptor. nih.govdrugbank.com This binding event induces a conformational change in the receptor that, in turn, alters the binding affinity or efficacy of the orthosteric ligand. nih.govnih.gov

Allosteric ligands can be further categorized as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric agonist, or negative allosteric modulators (NAMs), which reduce it. nih.gov This mechanism offers potential therapeutic advantages, including greater subtype selectivity and the ability to fine-tune physiological signaling rather than simply turning it on or off. nih.gov

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel that plays a crucial role in fluid transport across epithelial surfaces. scienceopen.com Its over-activation can lead to excessive fluid secretion, as seen in secretory diarrheas. scienceopen.com Arylaminobenzoates, a class of compounds that includes derivatives of this compound, are known inhibitors of the CFTR chloride channel.

Studies on the wild-type CFTR channel have shown that the structural components of these inhibitors are critical for their blocking activity. nih.gov For instance, the compound 5-nitro-2-(3-phenylpropylamino)-benzoate (NPPB) blocks the CFTR current in a voltage-dependent manner. nih.gov The presence of the benzoate (B1203000) ring and the electron-withdrawing nitro group on this ring are crucial for potent inhibition. nih.gov Removal of the nitro group, as in 2-(3-phenylpropylamino)-benzoic acid, significantly diminishes the drug's potency. nih.gov

A close analog, 2-butylamino-5-nitrobenzoic acid, which lacks the phenyl ring from the aliphatic side chain of NPPB, demonstrates only a small change in its ability to inhibit the CFTR channel, indicating that this part of the molecule is less critical for binding. nih.gov This highlights the importance of the substituted benzoic acid core for the interaction with the channel.

| Compound | Dissociation Constant (Kd) for CFTR Inhibition at -90 mV |

|---|---|

| 5-nitro-2-(3-phenylpropylamino)-benzoate (NPPB) | 166 µM |

| 2-butylamino-5-nitrobenzoic acid | 243 µM |

| 5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid | 58 µM |

Data sourced from studies on wild-type CFTR chloride channels expressed in Xenopus oocytes. nih.gov

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of six G protein-coupled receptors (LPA1-6), influencing a wide range of cellular processes, including proliferation, migration, and survival. frontiersin.orgmdpi.com The dysregulation of LPA signaling is implicated in numerous pathologies, such as cancer and fibrosis, making its receptors attractive targets for drug development. frontiersin.orgnih.gov

The development of selective agonists and antagonists for LPA receptors is a key area of research. doi.org While direct studies on this compound are limited, related benzoic acid derivatives have been successfully developed as LPA receptor modulators. For example, medicinal chemistry efforts focusing on a sulfamoyl benzoic acid scaffold have yielded potent and highly specific agonists for the LPA2 receptor. nih.gov One such analog, {2-[4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid} (DBIBB), demonstrates subnanomolar agonist activity specific to LPA2 without affecting other LPA receptors. nih.gov This demonstrates that the benzoic acid structure can serve as a foundational element for designing ligands that interact with the complex LPA receptor system, potentially acting as either agonists or antagonists depending on the specific substitutions and conformations. doi.orgnih.gov The disruption of the interaction between the LPA2 receptor and the scaffold protein Nherf2 has been identified as a strategy to enhance the activity of the CFTR channel, highlighting the intricate cross-talk between these signaling pathways. researchgate.net

Enzyme Inhibition Mechanisms: Urease and Other Biocatalytic Systems

Enzyme inhibition is a fundamental mechanism of action for many therapeutic agents. researchgate.net Urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, is a target of interest for inhibitors due to its role in pathologies associated with bacteria like Helicobacter pylori. mdpi.com The inhibition of urease can be achieved through various mechanisms, often involving molecules that mimic the substrate or transition state of the enzymatic reaction. researchgate.netnih.gov

Studies on benzoic acid derivatives have demonstrated their potential as urease inhibitors. Specifically, p-amino benzoic acid and p-hydroxy benzoic acid have been shown to act as competitive inhibitors of jackbean urease. rsisinternational.org In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate (urea) from binding. rsisinternational.org This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. rsisinternational.org The binding strength of these inhibitors to the urease enzyme is quantified by the inhibitor constant (Ki). rsisinternational.org Although this compound itself was not tested in this specific study, the findings for structurally similar aminobenzoic acids suggest a plausible mechanism through which it could interact with and inhibit urease and other biocatalytic systems. rsisinternational.org

| Inhibitor | Inhibitor Constant (Ki) | Type of Inhibition |

|---|---|---|

| p-Amino benzoic acid | 1.80 x 10-3 M | Competitive |

| p-Hydroxy benzoic acid | 1.05 x 10-3 M | Competitive |

Kinetic parameters determined for the inhibition of jackbean urease at pH 6.80 and 37.0°C. rsisinternational.org

Exploration of Immunomodulatory Pathways for Related Compounds

N-substituted anthranilic acid derivatives are a well-established class of compounds with significant anti-inflammatory properties. uees.edu.ecnih.gov This activity is a form of immunomodulation, involving the alteration of immune system responses. The synthesis of structurally diverse libraries of these derivatives has allowed for the screening and identification of potent anti-inflammatory agents. ijddr.in

The primary mechanism for the anti-inflammatory effects of many anthranilic acid derivatives, which are structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com COX enzymes are key to the inflammatory cascade, as they are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating inflammation and pain. The design of novel derivatives often aims to increase selectivity for the COX-2 isoform, which is predominantly expressed at sites of inflammation, to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform. mdpi.comnih.gov Compound 5-bromo-N-[2′-amino[1-"acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1′,3′,4′-oxidiazol-5′-ylmethyl]anthranilic acid was identified as a particularly potent anti-inflammatory agent in one such study. nih.gov

Insight into Antimicrobial Mechanisms from Molecular Simulations of β-Amino Acid Derivatives

Molecular dynamics (MD) simulations have become an indispensable tool for providing detailed, atom-level insights into the mechanisms of action for antimicrobial compounds. nih.govmdpi.com These computational methods allow researchers to visualize the complex and dynamic interactions between drug molecules and their biological targets, such as bacterial cell membranes, which are often the primary site of action for many antimicrobial peptides and their derivatives. nih.govmdpi.com For the class of β-amino acid derivatives, MD simulations have been particularly illuminating, revealing unique interaction models that help explain their selective antimicrobial activity. nih.gov

A significant in silico investigation focused on four leading β²,²-amino acid derivatives, which are characterized by a polar head group and two non-polar hydrocarbon arms. nih.gov The primary goal of these simulations was to understand how these molecules interact with models of both bacterial (target) and eukaryotic (host) membranes, providing a basis for their selective toxicity toward microbes. nih.gov All-atom resolution models were used to simulate these interactions, offering a high level of detail. nih.gov

The simulations uncovered a novel and unexpected conformational behavior of these β²,²-amino acid derivatives at the membrane surface. nih.gov The molecules were observed to adopt a specific orientation dubbed the "can-can pose". nih.gov In this conformation, one of the hydrophobic hydrocarbon arms penetrates downward into the core of the lipid bilayer, while the second hydrophobic arm is directed upwards, remaining out of the membrane and exposed above the membrane's headgroups. nih.gov This mechanism of action, where the molecule appears to "dance" at the membrane surface, is distinct from previously described models like the barrel-stave or carpet mechanisms often associated with other antimicrobial peptides. nih.govnih.gov This behavior suggests a method of membrane disruption that could be unique to this class of compounds, contributing to their efficacy in targeting and disrupting biofilms, a pressing issue in antimicrobial research. nih.gov

The table below summarizes the key components and findings from the molecular dynamics study on these derivatives.

| Component Studied | Description | Key Finding from Simulation |

| Antimicrobial Agents | Four leading β²,²-amino acid derivatives. | Molecules adopt a unique "can-can pose" at the membrane interface. nih.gov |

| Structural Motif | Each derivative possesses a polar head group and two non-polar hydrocarbon arms. | This amphipathic structure facilitates a specific orientation and interaction with the lipid bilayer. nih.gov |

| Bacterial Membrane Model | A model lipid bilayer designed to mimic the composition of a target bacterial membrane. | The derivatives effectively interact with and insert one hydrophobic arm into the bacterial membrane core. nih.gov |

| Eukaryotic Membrane Model | A model lipid bilayer designed to mimic the composition of a host eukaryotic membrane. | The study investigated the differential interaction to understand the basis of selective toxicity. nih.gov |

These simulation-based insights are crucial for the rational design of new and more potent antimicrobial agents. acs.org By understanding the precise molecular mechanisms of membrane interaction and disruption, it becomes possible to fine-tune the chemical structures of β-amino acid derivatives to enhance their activity against pathogens while minimizing potential toxicity to host cells. nih.gov

Advanced Research Applications and Developmental Potential

Role as a Key Intermediate in Complex Pharmaceutical Synthesis

2-(Butylamino)benzoic acid serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical agents. Its bifunctional nature allows for diverse chemical modifications, leading to the creation of complex molecules with desired therapeutic properties.

Precursor for the Synthesis of Local Anesthetic Agents

A significant application of this compound is in the synthesis of local anesthetics. It is a key precursor for tetracaine (B1683103), a potent local anesthetic. The synthesis involves the esterification of 4-(butylamino)benzoic acid with 2-(dimethylamino)ethanol. nih.govamazonaws.comgoogle.com The butylamino group is a critical feature that enhances the anesthetic properties of the resulting molecule. Research has shown that derivatives of this compound exhibit local anesthetic effects, and it is a known metabolite of the anesthetic benzonatate (B1666683).

The development of novel local anesthetic compounds often involves modifying the core structure of existing agents. For instance, researchers have designed and synthesized new benzoate (B1203000) compounds using tetracaine as a lead compound, demonstrating the ongoing importance of the this compound scaffold in this therapeutic area. researchgate.net These efforts aim to create local anesthetics with prolonged duration of action and reduced systemic toxicity. google.com

Building Block for Novel Diuretic Compounds

Derivatives of this compound have been investigated for their potential as novel diuretic compounds. The structural features of this acid can be incorporated into molecules designed to interact with ion transport systems in the kidneys. For example, the related compound bumetanide, a potent diuretic, features a similar aminobenzoic acid core. By modifying the substituents on the this compound ring, researchers can develop new compounds with selective inhibitory activity on transporters like the Na-K-Cl cotransporter (NKCC1), which is a target for diuretic drugs. acs.orgnih.govunibo.it

Utilization in Peptide Synthesis as a Coupling Agent

In the field of peptide synthesis, this compound and its derivatives can be utilized as coupling agents. sigmaaldrich.com Coupling agents are essential for forming the amide bonds that link amino acids together to form peptides. The carboxylic acid moiety of this compound can be activated to facilitate this reaction. While various coupling agents are available, the search for new and efficient reagents is ongoing to improve the synthesis of complex peptides for research and therapeutic purposes. chemrxiv.orgbiotage.comsmolecule.com

Application as a Chemical Probe in Biochemical and Pharmacological Studies

This compound and its derivatives can serve as valuable chemical probes for studying biochemical and pharmacological processes. google.com Due to its structural similarity to endogenous molecules, it can be used to investigate the binding sites and mechanisms of action of enzymes and receptors. For example, by incorporating this moiety into larger molecules, researchers can develop probes to study specific biological targets. google.com The ability to systematically modify the structure of this compound allows for the exploration of structure-activity relationships, providing insights into the molecular basis of drug action.

Development of Novel Therapeutic Lead Candidates

The structural scaffold of this compound is a promising starting point for the development of novel therapeutic lead candidates for various diseases, including cancer. google.comontosight.aiumn.eduresearchgate.net By synthesizing and screening libraries of compounds derived from this core structure, researchers have identified molecules with potent biological activities. researchgate.net

For instance, novel hydrazide-hydrazone derivatives of 4-butylaminophenyl have been synthesized and shown to induce apoptosis in cancer cell lines. researchgate.net This highlights the potential of using this compound as a template for designing new anticancer agents. nih.gov The development of such lead candidates often involves computational modeling and structure-based design to optimize their binding affinity and selectivity for specific therapeutic targets. mdpi.com

Potential in Advanced Materials Science (e.g., Optoelectronic Materials)

Beyond its biomedical applications, this compound and its derivatives are being explored for their potential in advanced materials science. The aromatic nature of the benzoic acid ring, combined with the electronic properties of the amino group, makes these compounds interesting candidates for the development of optoelectronic materials. google.combldpharm.com These materials can have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells. The ability to tune the electronic properties of the molecule by modifying the butylamino group and other substituents on the aromatic ring is a key advantage in this area of research.

Concluding Perspectives and Future Research Trajectories

Synthesis of Academic Discoveries and Current Understanding of 2-(Butylamino)benzoic Acid

This compound, also known as N-butylanthranilic acid, is an organic compound belonging to the class of aminobenzoic acids. hmdb.ca Its structure features a benzoic acid core where the amino group at position 2 is substituted with a butyl group. uni.lu While extensive research on this specific isomer is less prevalent than on its 4-substituted counterpart, the existing body of scientific literature on related analogs provides a foundational understanding of its potential chemical and biological significance.

The current understanding is largely built upon research into structurally similar molecules. For instance, derivatives of aminobenzoic acids are recognized for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai A key area of academic discovery has been in the study of ion channel modulation. Research on 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) and its analogs has demonstrated their role as inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov Notably, a close analog, 2-butylamino-5-nitrobenzoic acid, was shown to be an effective, albeit slightly less potent, inhibitor of this channel, confirming that the N-butylanthranilic acid scaffold is a viable backbone for interacting with such biological targets. nih.gov

Furthermore, studies on other related benzoic acid derivatives underscore the therapeutic potential of this chemical class. For example, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives have been synthesized and investigated as dual-action agents, exhibiting inhibitory effects on both the urease enzyme and various virulent bacterial strains. portlandpress.comnih.gov This suggests that the butylamino benzoic acid motif can be incorporated into more complex structures to target specific enzymes and pathogens, with potential applications in treating gastrointestinal diseases. portlandpress.comnih.gov The compound's fundamental properties are cataloged in chemical databases, providing essential physicochemical data for further research. uni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | uni.lu |

| Molecular Weight | 193.24 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 193.11028 Da | uni.lu |

| InChIKey | DHBHUGJZAZYELM-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCCNC1=CC=CC=C1C(=O)O | uni.lu |

| Predicted XlogP | 3.0 | uni.lu |

Identification of Promising Avenues for Interdisciplinary Research and Collaboration

The nascent profile of this compound and the diverse activities of its analogs highlight significant opportunities for interdisciplinary research. Collaboration between different scientific fields is essential to fully unlock the potential of this compound and its derivatives.

Medicinal Chemistry and Pharmacology: The most immediate avenue for collaboration lies between synthetic organic chemists and pharmacologists. The synthesis of a library of novel this compound derivatives with varied substitution patterns on the aromatic ring or modifications to the butyl chain is a primary step. These new chemical entities could then be systematically screened by pharmacologists and biochemists for a wide range of biological activities. Building on existing findings, promising areas for screening include ion channel modulation (particularly CFTR), enzyme inhibition (such as urease), and antimicrobial or anti-inflammatory effects. ontosight.ainih.govportlandpress.comsolubilityofthings.com

Computational Chemistry and Structural Biology: Integrating computational studies with experimental work offers a powerful, rational approach to drug design. ajchem-b.com Collaborations between computational chemists and medicinal chemists can utilize molecular docking and simulation techniques to predict the binding of this compound derivatives to specific protein targets. acs.orgajchem-b.com This can help elucidate the structure-activity relationship (SAR), rationalize the mechanism of action at a molecular level, and guide the synthesis of next-generation compounds with improved potency and selectivity.

Biochemistry and Clinical Research: For derivatives that show significant promise, particularly as enzyme inhibitors or receptor modulators, collaboration with biochemists is crucial to detail the mechanism of action. Further down the pipeline, should a compound emerge as a strong therapeutic candidate, partnerships with clinical researchers would be necessary to translate these preclinical findings into studies relevant to human health. The study of benzonatate (B1666683) metabolism to 4-(butylamino)benzoic acid serves as a model for how pharmacokinetic properties of such compounds can be evaluated in humans. researchgate.net

Future Directions in Translational Research and Potential for Innovation

The translational potential of this compound is centered on its utility as a scaffold for developing new therapeutic agents and research tools. Future research should be strategically directed towards converting fundamental chemical knowledge into practical applications and innovations.

Drug Discovery and Development: The primary translational goal is the development of novel pharmaceuticals. Based on the activity of its analogs, future research could focus on:

Ion Channel Modulators: Given the demonstrated activity of a nitro-substituted analog against the CFTR channel, there is a clear path toward developing modulators for this and other ion channels implicated in disease. nih.gov This has direct relevance for conditions such as cystic fibrosis.

Antimicrobial and Anti-urease Agents: Following the lead of related sulfamoylbenzoic acids, derivatives of this compound could be optimized as inhibitors of bacterial urease, offering a potential treatment for Helicobacter pylori infections, which are linked to gastritis and peptic ulcers. portlandpress.comnih.gov

Local Anesthetics: While its isomer, 4-(butylamino)benzoic acid, is a known precursor to anesthetics like tetracaine (B1683103), the 2-isomer has not been extensively explored for this purpose. scientificlabs.co.uksigmaaldrich.com Investigating its potential in this area could yield new compounds with different efficacy or safety profiles.

Innovation in Synthesis and Application: Innovation is not limited to discovering new biological activities but also includes improving the means of production and finding novel applications.

Green Chemistry: Developing more efficient, cost-effective, and environmentally friendly synthetic routes is a key area for innovation. Traditional methods like the Ullmann condensation often require harsh conditions, while modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer milder alternatives. wikipedia.orgcurrentsci.comorganic-chemistry.org Further research into novel catalytic systems or solvent-free reaction conditions, such as molten-state synthesis, could significantly improve the manufacturing process. google.com

Chemical Probes: Compounds that exhibit high potency and selectivity for a specific biological target can be developed into chemical probes. ontosight.ai These tools are invaluable for basic research, allowing scientists to investigate the roles of specific proteins or pathways in cellular physiology and disease.

The journey from a simple chemical entity to a valuable therapeutic or research tool is complex, but the foundational knowledge surrounding the aminobenzoic acid class provides a strong starting point for the future exploration of this compound.

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-(butylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis process is commonly employed. First, a nucleophilic substitution reaction introduces the butylamino group to the benzoic acid scaffold under acidic conditions. Second, selective purification via pH-dependent crystallization isolates the target compound. For example, adjusting reaction pH to 3.6–4.6 during workup improves yield by minimizing side-product formation . Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress and purity assessment .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., butylamino group at the 2-position).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., CHNO, theoretical MW: 193.11 g/mol) and fragmentation patterns.

- FT-IR : Identify characteristic peaks for carboxylic acid (-COOH) and secondary amine (-NH-) groups.

Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

- Methodological Answer : Determine:

- Solubility : Use shake-flask method in buffers (pH 1–10) to assess pH-dependent solubility, critical for bioavailability studies.

- pKa : Employ potentiometric titration to identify ionization states (carboxylic acid: ~2.5–3.5; amine: ~9–10).

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How do metabolic pathways involving this compound compare to structurally related benzoic acid derivatives?

- Methodological Answer : Use in vitro hepatic microsome assays (e.g., rat liver S9 fractions) to identify phase I/II metabolites. For example, oxidative dealkylation of the butylamino group may generate 2-aminobenzoic acid as a primary metabolite, detectable via LC-MS/MS. Compare metabolic stability with analogues like 4-(butylamino)benzoic acid to evaluate structure-activity relationships .